

"Methyl 6-fluoro-1H-indole-4-carboxylate" basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 6-fluoro-1H-indole-4-carboxylate**

Cat. No.: **B1394132**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 6-fluoro-1H-indole-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **Methyl 6-fluoro-1H-indole-4-carboxylate**, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and logical workflows.

Core Chemical and Physical Properties

Methyl 6-fluoro-1H-indole-4-carboxylate is a heterocyclic compound with the chemical formula $C_{10}H_8FNO_2$.^[1] It is recognized for its role as a crucial building block in the synthesis of various biologically active molecules.^[2] The compound typically appears as a light yellow to off-white powder or a colorless solid.^{[2][3]}

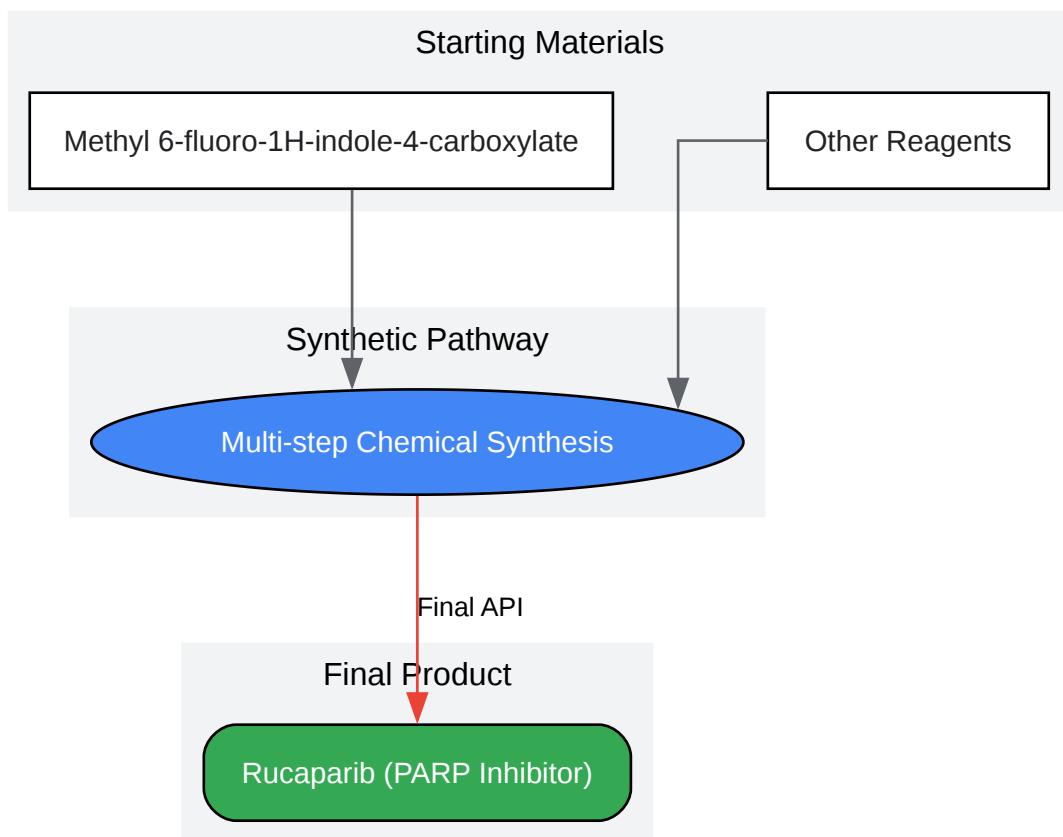
Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **Methyl 6-fluoro-1H-indole-4-carboxylate**.

Table 1: General and Physical Properties

Property	Value	Source
CAS Number	1082040-43-4	[1] [2] [3] [4] [5] [6] [7] [8] [9]
Molecular Formula	C ₁₀ H ₈ FNO ₂	[1] [2] [4] [7] [8] [9]
Molecular Weight	193.17 g/mol	[1] [2] [4]
Exact Mass	193.053909 u	[2]
Appearance	Light yellow to off-white powder; colorless solid	[2] [3]
Boiling Point	343.7 ± 27.0 °C (Predicted)	[1] [4]
Density	1.341 ± 0.06 g/cm ³ (Predicted)	[1] [4]
Flash Point	161.7 ± 23.7 °C	[1]
pKa	15.20 ± 0.30 (Predicted)	[2] [4]
Refractive Index	1.616	[1]
Solubility	Very slightly soluble (0.42 g/L at 25 °C)	[2]
Storage	Sealed in dry, room temperature	[4]

Table 2: Computed Molecular Properties


Property	Value	Source
XLogP3	2.0	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	42.1 Å ²	[1] [2]
Heavy Atom Count	14	[2]
Complexity	234	[2]

Applications in Drug Development

Methyl 6-fluoro-1H-indole-4-carboxylate is a significant intermediate in the synthesis of pharmaceutical compounds.[\[10\]](#) Its structure is a component of molecules investigated for various therapeutic applications.

- PARP Inhibitors: It is a known building block in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Rucaparib, which is used in the treatment of ovarian cancer.[\[3\]](#)[\[6\]](#)[\[11\]](#)
- HIV Treatment: Structurally related compounds have been utilized in the synthesis of phosphoindole inhibitors that target the HIV non-nucleoside reverse transcriptase.[\[4\]](#)
- Antimicrobial and Anticancer Research: The core indole structure is shared with compounds that have demonstrated significant antimicrobial and anticancer properties.[\[4\]](#)
- Probes: Variants of this molecule have shown potential as fluorescent and infrared probes for studying protein structure and dynamics.[\[4\]](#)

Below is a diagram illustrating the role of **Methyl 6-fluoro-1H-indole-4-carboxylate** as a key intermediate.

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in pharmaceutical synthesis.

Experimental Protocols

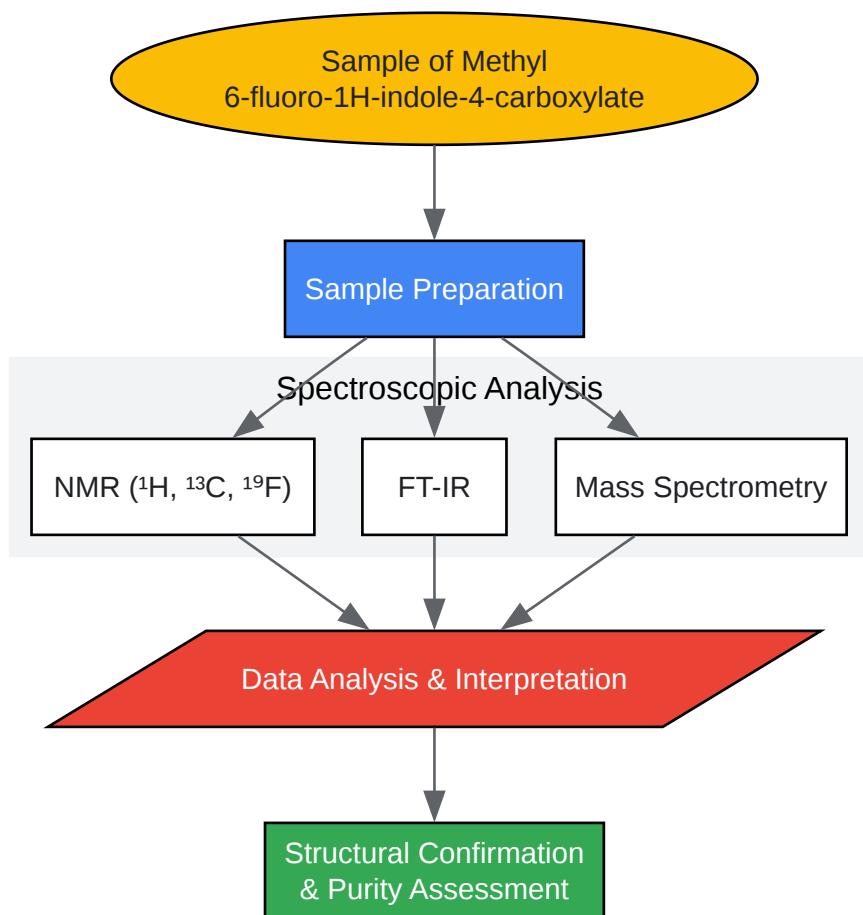
While specific, detailed experimental protocols for this exact molecule are proprietary or not widely published, a general workflow for the spectroscopic analysis of indole carboxylate derivatives can be outlined. This workflow is standard for the characterization of such organic compounds.

General Spectroscopic Analysis Workflow

The following protocol describes the general steps for analyzing a sample of **Methyl 6-fluoro-1H-indole-4-carboxylate** using NMR, IR, and MS techniques.

1. Sample Preparation:

- NMR (Nuclear Magnetic Resonance): Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[12] Ensure the sample is fully dissolved to achieve a homogeneous solution.[12]
- IR (Infrared) Spectroscopy: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin, transparent disk.[12] Alternatively, for a Nujol mull, grind the sample with a drop of Nujol.[12]
- MS (Mass Spectrometry): Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[12] The concentration should be in the low µg/mL range. [12]


2. Data Acquisition:

- NMR:
 - Place the NMR tube into the spectrometer.[12]
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[12]
 - Acquire ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR spectra. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for detailed structural elucidation.[13]
- IR:
 - Acquire a background spectrum of the empty sample compartment.[12]
 - Place the KBr pellet or Nujol mull in the sample holder and acquire the sample spectrum. [12]
- MS:
 - Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).[12]
 - The compound is ionized (e.g., using Electron Ionization - EI) and the mass-to-charge ratio of the resulting ions is analyzed.[12]

3. Data Analysis:

- NMR: Analyze the chemical shifts, coupling constants, and integration of the peaks to determine the structure of the molecule.
- IR: Identify the characteristic absorption bands corresponding to the functional groups present (e.g., N-H stretch, C=O stretch, C-F stretch).
- MS: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

The diagram below illustrates a typical workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for spectroscopic analysis.

Safety Information

According to aggregated GHS information, **Methyl 6-fluoro-1H-indole-4-carboxylate** is classified as toxic if swallowed (H301).^[1] Some sources also indicate it may cause an allergic skin reaction (H317) and is harmful if swallowed (H302). Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. watson-int.com [watson-int.com]
- 4. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]
- 5. Methyl 6-fluoro-1H-indole-4-carboxylate | CAS#:1082040-43-4 | Chemsoc [chemsoc.com]
- 6. 6-Fluoro-1H-indole-4-carboxylic acid methyl ester | 1082040-43-4 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. alchemypharm.com [alchemypharm.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. tetratex.com.tr [tetratex.com.tr]
- To cite this document: BenchChem. ["Methyl 6-fluoro-1H-indole-4-carboxylate" basic properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1394132#methyl-6-fluoro-1h-indole-4-carboxylate-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com